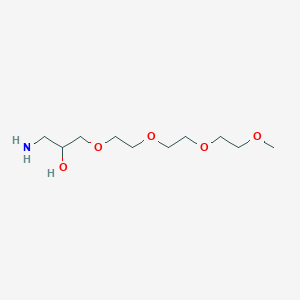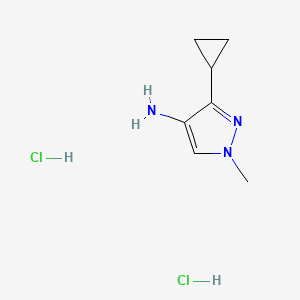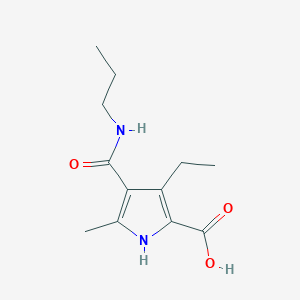
5-Hexynoic acid, 6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexynoic acid is an alkynoic acid . It has a linear formula of CH≡C (CH2)3CO2H . The CAS Number is 53293-00-8 . The molecular weight is 112.13 . It is available for purchase and is used in laboratory settings .
Physical And Chemical Properties Analysis
5-Hexynoic acid has a refractive index of n20/D 1.449 (lit.) . It has a boiling point of 224-225 °C (lit.) . The density is 1.016 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Polymer Synthesis and Applications
"Bacterial production of poly-3-hydroxyalkanoates containing arylalkyl substituent groups" reveals the use of 6-phenylhexanoic acid (among others) for producing polyesters with Pseudomonas species. These polyesters, specifically poly-3-hydroxyalkanoates (PHAs), include arylalkyl substituent groups and show varied thermal properties and molecular weights, suggesting their potential application in biodegradable plastics with customizable properties (Hazer, Lenz, & Fuller, 1996).
Organic Synthesis
"A stereocontrolled synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid" discusses a method for synthesizing a hydroxyethylene dipeptide isostere. This compound represents an important intermediate for creating bioactive molecules, highlighting the chemical versatility of 6-phenyl-hexanoic acid derivatives in synthesizing complex organic molecules (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Environmental and Material Chemistry
"Microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups from pseudomonas putida" characterizes new poly(beta-hydroxyalkanoates) (PHPhAs) with aromatic groups, produced by a beta-oxidation mutant of Pseudomonas putida. These materials, synthesized from various aromatic fatty acids including 6-phenylhexanoic acid, showcase potential for broad use as biodegradable polymers and in biomedical applications due to their unique properties (Abraham et al., 2001).
Biochemical Applications
An investigation into the "Metabolism of biphenyl" identifies a pathway involving the transformation of 2,3-dihydroxybiphenyl by Pseudomonas putida, leading to the production of specific metabolites. This study, while not directly involving 6-phenyl-hexanoic acid, underscores the broader context of aromatic compound metabolism by microorganisms and the potential for biotechnological applications in environmental remediation and synthetic biology (Catelani, Colombi, Sorlini, & Treccani, 1973).
Safety and Hazards
Propiedades
IUPAC Name |
6-phenylhex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHLKHRPVQPCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)
![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)



![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)
![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
